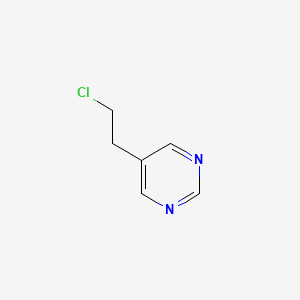
5-(2-Chloroethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chloroethyl)pyrimidine is a heterocyclic organic compound that contains a pyrimidine ring substituted with a 2-chloroethyl group at the 5-position. Pyrimidines are aromatic heterocyclic compounds that are widely studied due to their significant biological and pharmacological activities . The presence of the 2-chloroethyl group imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical syntheses and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of pyrimidine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out under reflux conditions to ensure complete substitution at the 5-position.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The use of catalysts such as zinc chloride can enhance the reaction rate and selectivity . Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact and improve sustainability .
化学反応の分析
Types of Reactions
5-(2-Chloroethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine N-oxides.
Reduction: Ethyl-substituted pyrimidines.
科学的研究の応用
5-(2-Chloroethyl)pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with enzymes.
Medicine: It is investigated for its potential antiviral and anticancer properties.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-(2-Chloroethyl)pyrimidine involves its interaction with nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic centers such as amino or thiol groups in proteins and nucleic acids . This interaction can lead to the inhibition of enzyme activity or disruption of nucleic acid function, contributing to its antiviral and anticancer effects .
類似化合物との比較
Similar Compounds
- 2-Chloro-5-methylpyrimidine
- 5-(2-Chloroethyl)-2’-deoxyuridine
- 4-Chloro-5-(2-chloroethyl)pyrimidine
Uniqueness
5-(2-Chloroethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other chloroethyl-substituted pyrimidines . Its ability to form covalent bonds with nucleophilic sites makes it particularly valuable in medicinal chemistry and drug development .
特性
分子式 |
C6H7ClN2 |
|---|---|
分子量 |
142.58 g/mol |
IUPAC名 |
5-(2-chloroethyl)pyrimidine |
InChI |
InChI=1S/C6H7ClN2/c7-2-1-6-3-8-5-9-4-6/h3-5H,1-2H2 |
InChIキー |
HXQFYYFWIGTZFE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=N1)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



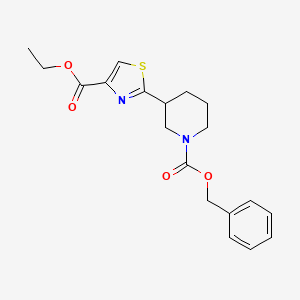
![1-[4-(Benzyloxy)benzyl]azetidine](/img/structure/B13666009.png)
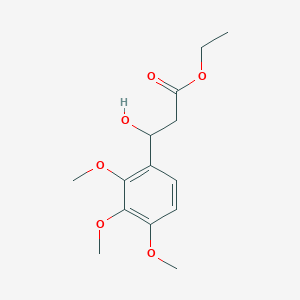
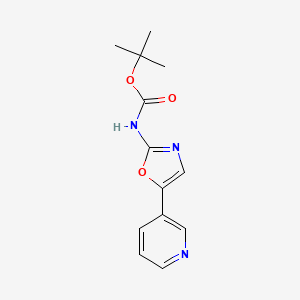

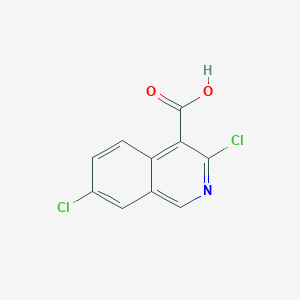
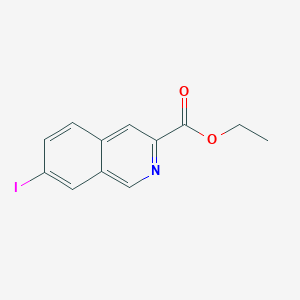
![5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B13666066.png)

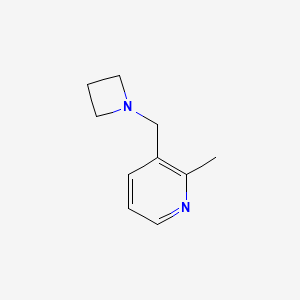
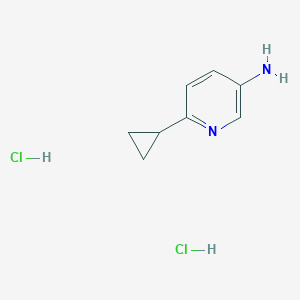

![3-Iodo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13666083.png)
